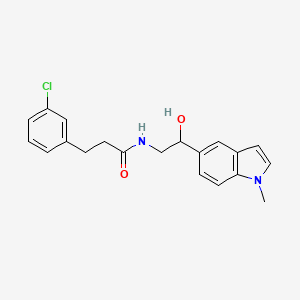

3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)propanamide is a synthetic organic compound that features a chlorophenyl group, an indole moiety, and a hydroxyethyl chain. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the chlorophenyl intermediate: Starting with a chlorobenzene derivative, various functional groups can be introduced through electrophilic substitution reactions.

Indole synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other methods.

Coupling reactions: The chlorophenyl and indole intermediates are coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Hydroxyethylation: Introduction of the hydroxyethyl group can be achieved through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like NaBH4 or LiAlH4.

Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidizing agents: PCC, Jones reagent, KMnO4.

Reducing agents: NaBH4, LiAlH4.

Coupling agents: EDC, DCC.

Major Products

Oxidation products: Ketones or aldehydes.

Reduction products: Alcohols.

Substitution products: Amines, thiols.

Applications De Recherche Scientifique

Anticancer Applications

Recent studies have highlighted the compound's significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines effectively.

In Vivo Efficacy

In vivo experiments using a mouse xenograft model of MGC-803 cells revealed that the compound significantly inhibited tumor growth by 70% and 80% at doses of 15 mg/kg and 30 mg/kg, respectively, without notable toxicity . This suggests that the compound could be developed further as a tubulin-targeting anticancer agent.

Neuropharmacological Applications

The compound's structure suggests potential neurotropic activity, making it a candidate for neuropharmacological research.

Neurite Outgrowth Stimulation

Preliminary studies have indicated that the compound may stimulate neurite outgrowth in neuronal cultures. At a concentration of 10 μM, it did not exhibit neurotoxicity while promoting significant neurite extension . This property could be beneficial in treating neurodegenerative diseases where neuronal repair is essential.

Antiviral Properties

The antiviral potential of indole derivatives has been explored extensively, and this compound fits within that framework.

Mécanisme D'action

The mechanism of action of 3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)propanamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(3-chlorophenyl)-N-(2-hydroxyethyl)propanamide: Lacks the indole moiety.

3-(3-chlorophenyl)-N-(2-hydroxy-2-phenylethyl)propanamide: Contains a phenyl group instead of an indole.

Uniqueness

The presence of the indole moiety in 3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)propanamide may confer unique biological activities, making it a valuable compound for further research and development.

Activité Biologique

3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)propanamide is a synthetic organic compound characterized by its unique structure that includes a chlorophenyl group, an indole moiety, and a hydroxyethyl chain. Its molecular formula is C20H21ClN2O2, with a molecular weight of 356.85 g/mol. This compound is of interest in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C20H21ClN2O2 |

| Molecular Weight | 356.85 g/mol |

| Purity | Typically 95% |

| IUPAC Name | 3-(3-chlorophenyl)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]propanamide |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The indole moiety is often associated with diverse pharmacological effects, such as anti-inflammatory and anticancer properties. The specific interactions and mechanisms are still under investigation, but it is believed that the compound may modulate the activity of certain proteins through binding interactions.

Pharmacological Studies

Recent studies have explored the pharmacological potential of similar compounds, indicating that modifications in structure can significantly influence biological activity. For instance, compounds with indole structures have shown promising results in inhibiting cancer cell proliferation and exhibiting anti-inflammatory effects .

Case Studies

-

Anticancer Activity :

- A study reported that indole derivatives exhibited significant cytotoxicity against various cancer cell lines, including MCF7 and NCI-H460, with IC50 values ranging from 3.79 µM to 42.30 µM .

- Another investigation highlighted that certain indole-based compounds could induce apoptosis in cancer cells, suggesting potential therapeutic applications for the title compound.

- Anti-inflammatory Effects :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-(3-chlorophenyl)-N-(2-hydroxyethyl)propanamide | Lacks indole moiety | Limited anti-cancer activity |

| 3-(3-chlorophenyl)-N-(2-hydroxy-2-phenylethyl)propanamide | Contains phenyl instead of indole | Reduced potency compared to indoles |

The presence of the indole moiety in this compound may enhance its biological activities compared to similar compounds lacking this feature.

Propriétés

IUPAC Name |

3-(3-chlorophenyl)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O2/c1-23-10-9-15-12-16(6-7-18(15)23)19(24)13-22-20(25)8-5-14-3-2-4-17(21)11-14/h2-4,6-7,9-12,19,24H,5,8,13H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYWRBMPBIOEHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)CCC3=CC(=CC=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.